molecular formula C10H9ClF3N B15278479 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

Cat. No.: B15278479
M. Wt: 235.63 g/mol
InChI Key: ZEFPSVIAEJGILX-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups

Preparation Methods

The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)benzaldehyde and cyclopropylamine.

    Cyclopropanation Reaction: The key step involves the cyclopropanation of the phenyl ring. This can be achieved through various methods, including the use of diazo compounds or transition metal catalysts.

    Amine Formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine and trifluoromethyl groups can undergo substitution reactions with suitable nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine can be compared with similar compounds, such as:

    1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.

    1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-carboxylic acid:

    1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-thiol: The thiol group introduces sulfur chemistry, which can be exploited in various reactions.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H9ClF3N/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5H,3-4,15H2

InChI Key

ZEFPSVIAEJGILX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Cl)N

Origin of Product

United States

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